3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Overview
Description
3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a useful research compound. Its molecular formula is C9H16N4 and its molecular weight is 180.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, particularly in cancer cells.
Mode of Action
this compound interacts with its targets by inhibiting the kinase activity of c-Met and VEGFR-2 . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cell growth and survival.
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by this compound affects several biochemical pathways. These include pathways involved in cell proliferation, survival, and angiogenesis . The downstream effects of this inhibition can lead to the death of cancer cells.
Result of Action
The result of the action of this compound is the inhibition of cell growth and induction of apoptosis in cancer cells . This is achieved through the compound’s inhibitory effect on c-Met and VEGFR-2 kinases and the subsequent disruption of the signaling pathways they are involved in.
Biochemical Analysis
Biochemical Properties
3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cell growth and differentiation . This inhibition is significant as c-Met kinase is often overexpressed in various cancers, making this compound a potential anticancer agent .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells, such as A549, MCF-7, and HeLa cell lines . This compound influences cell signaling pathways, particularly those involving c-Met kinase, leading to altered gene expression and cellular metabolism. The induction of apoptosis is a critical mechanism by which this compound exerts its anticancer effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the ATP-binding site of c-Met kinase, inhibiting its activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting cell proliferation and survival pathways. Additionally, this compound has been shown to modulate gene expression, further contributing to its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods. It is subject to degradation under extreme pH conditions and high temperatures . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of c-Met kinase activity and prolonged induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites are then excreted via the renal and biliary systems. This compound can also influence metabolic flux, altering the levels of various metabolites involved in cell proliferation and apoptosis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can affect its localization and accumulation in specific tissues . This distribution is crucial for its therapeutic efficacy and toxicity profile.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It can be directed to specific compartments through targeting signals and post-translational modifications. This localization is essential for its activity, as it needs to reach the ATP-binding site of c-Met kinase to exert its inhibitory effects .
Properties
IUPAC Name |
3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-7(2)5-8-11-12-9-6-10-3-4-13(8)9/h7,10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGYOONMGVOMSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C2N1CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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